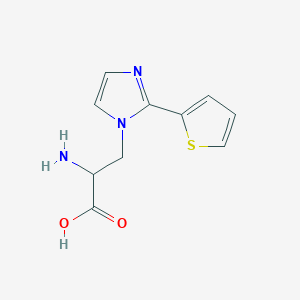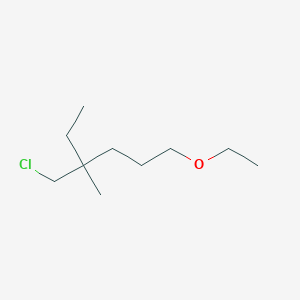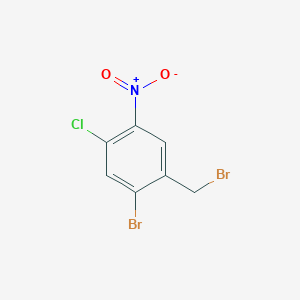![molecular formula C9H17ClN2O B13475335 N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-6-azaspiro[25]octane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, using an amine results in the formation of a substituted amide.
Aplicaciones Científicas De Investigación
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, depending on the target and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- 6-Azaspiro[2.5]octane hydrochloride
Uniqueness
N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride stands out due to its specific methylation, which can influence its reactivity and interaction with biological targets. This methyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C9H17ClN2O |
|---|---|
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
N-methyl-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-10-8(12)7-6-9(7)2-4-11-5-3-9;/h7,11H,2-6H2,1H3,(H,10,12);1H |
Clave InChI |
WCOVVZWBOIXWAV-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1CC12CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)

![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)



![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)

![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)
![rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B13475318.png)
amine hydrochloride](/img/structure/B13475322.png)

